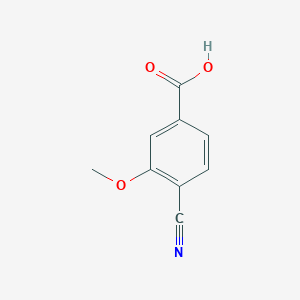4-Cyano-3-methoxybenzoic acid
CAS No.: 102362-00-5
Cat. No.: VC4044053
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102362-00-5 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-cyano-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | MBHJRZMASFIJBE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-cyano-3-methoxybenzoic acid is C₉H₇NO₃, with a molecular weight of 189.16 g/mol. Its structure consists of a benzoic acid backbone substituted with a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 4. The methoxy group acts as an electron-donating moiety, activating the ring toward electrophilic substitution, while the cyano group withdraws electrons, creating a polarized electronic environment. This duality influences the compound’s acidity (predicted pKa ~2.8 for the carboxylic acid group) and solubility profile (moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide) .
Synthetic Methodologies
Laboratory-Scale Synthesis
While no explicit protocol for 4-cyano-3-methoxybenzoic acid is documented in accessible literature, synthetic routes can be extrapolated from analogous compounds. A plausible pathway involves:
-
Nitration of 3-methoxybenzoic acid: Introduction of a nitro group at position 4 using nitric acid in sulfuric acid.
-
Reduction to amine: Catalytic hydrogenation or use of Fe/HCl to convert the nitro group to an amine.
-
Diazotization and cyanation: Treatment with NaNO₂/HCl to form a diazonium salt, followed by a Sandmeyer reaction with CuCN to install the cyano group.
Industrial Production Considerations
Large-scale synthesis would prioritize cost efficiency and yield optimization. Continuous flow reactors could enhance nitration and diazotization steps, minimizing decomposition risks. Purification might involve crystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility .
Physicochemical Properties
Comparative data with structurally similar compounds provides insights into its expected properties:
The methoxy group enhances solubility in ethers and alcohols compared to methyl or chloro analogs .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methoxy group directs incoming electrophiles to the ortho and para positions. For example, bromination would likely occur at position 5 or 6, while sulfonation would favor position 5. The cyano group’s electron-withdrawing effect moderates reactivity, requiring milder conditions than unsubstituted benzoic acids.
Nucleophilic Reactions
The cyano group participates in nucleophilic additions. For instance:
-
Hydrolysis: Under acidic conditions, the cyano group converts to a carboxylic acid, yielding 3-methoxy-4-carboxybenzoic acid.
-
Reduction: LiAlH₄ reduces the cyano group to an amine, forming 4-amino-3-methoxybenzoic acid, a potential precursor for azo dyes.
Biological Activity and Applications
Though direct studies are scarce, the structural motifs suggest potential bioactivity:
-
Antimicrobial potential: Cyano and methoxy groups are present in inhibitors of bacterial dihydrofolate reductase. For example, the analog 2-chloro-4-cyano-3-methoxybenzoic acid shows moderate activity against Gram-positive pathogens.
-
Enzyme inhibition: The carboxylic acid moiety enables binding to metalloenzymes, analogous to 4-cyano-3-methylbenzoic acid’s interaction with urease (IC₅₀ ~18 µM) .
Comparative Analysis with Analogous Compounds
4-Cyano-3-methylbenzoic Acid
-
Key difference: Methyl vs. methoxy substituent.
-
Impact: Methyl’s lower polarity reduces solubility but increases thermal stability (boiling point 349.1°C vs. ~350°C predicted for methoxy analog).
2-Chloro-4-cyano-3-methoxybenzoic Acid
-
Key difference: Chloro substituent at position 2.
-
Impact: Chlorine’s steric bulk hinders electrophilic substitution at position 5, altering reaction pathways compared to the unchlorinated derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume